molecular formula C6H3Br2N3 B131933 6,8-二溴咪唑并[1,2-a]吡嗪 CAS No. 63744-22-9

6,8-二溴咪唑并[1,2-a]吡嗪

货号 B131933
CAS 编号: 63744-22-9
分子量: 276.92 g/mol
InChI 键: UQCZZGIPIMJBCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that has been studied in various contexts, particularly in the field of medicinal chemistry. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic scaffold that is of interest due to its potential biological activities, including kinase inhibition .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, such as 6,8-dibromoimidazo[1,2-a]pyrazine, can be achieved through multicomponent reactions. One such method is the Blackburn reaction, which is an isocyanide-based multicomponent reaction, followed by nucleophilic aromatic substitution with various nucleophiles like ammonia or primary and secondary amines . This method provides a convenient route to synthesize 3,8-diaminoimidazo[1,2-a]pyrazines, which can be further modified to obtain the desired bromo derivatives.

Molecular Structure Analysis

The molecular structure of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives has been analyzed using computational methods. Conformational analysis using density functional theory (DFT) and Hartree-Fock (HF) methods has identified the most stable conformers of these molecules . The equilibrium geometry, bonding features, and vibrational frequencies have been investigated, providing insights into the stability and electronic properties of the molecule. The intramolecular charge transfer within the molecule has been confirmed by natural bond orbital (NBO) analysis, which shows electron density in the σ* and π* antibonding orbitals and second-order delocalization energies .

Chemical Reactions Analysis

The reactivity of 6,8-dibromoimidazo[1,2-a]pyrazine has been studied in the context of nucleophilic substitution reactions. The 13C NMR chemical shifts and coupling constants of this compound and its derivatives have been reported, which are useful for studying the nucleophilic substitution of the bromo groups by other functional groups, such as methoxy . This type of chemical transformation is important for the diversification of the imidazo[1,2-a]pyrazine scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives are closely related to their molecular structure. The spectroscopic properties, including FT-IR and UV spectra, have been recorded and analyzed using computational methods. The first-order hyperpolarizability and related properties have been calculated, indicating the nonlinear optical properties of these molecules . Additionally, the HOMO and LUMO energies, excitation energies, and wavelengths have been determined, which are relevant for understanding the electronic properties and potential applications of these compounds in various fields .

科学研究应用

1. 亲核取代研究

6,8-二溴咪唑并[1,2-a]吡嗪已被研究其在亲核取代反应中的作用。研究人员已报告了该化合物及其衍生物的化学位移和耦合常数,这使得可以通过一个甲氧基基团对该化合物进行亲核取代的研究(Bonnet, Sablayrolles, & Chapat, 1984)

2. 药物合成中的骨架

该化合物被认为是许多药物中的重要骨架。通过Groebke–Blackburn–Bienaymé环化反应,从氨基吡嗪、醛和异氰酸酯出发,可以快速制备该化合物。这种多组分反应的放大过程已经实现,产率高,纯度优秀(Baenziger, Durantie, & Mathes, 2017)

3. 具有生物活性的衍生物合成

已合成咪唑并[1,2-a]吡嗪的衍生物,并在体外子宫松弛和体内抗支气管痉挛活性中得到证明。一些衍生物,如5-溴咪唑-[1,2-alpha]吡嗪,在孤立的心房上显示出积极效果,表明在医学应用中具有潜在用途(Sablayrolles et al., 1984)

4. 抗肿瘤活性

研究表明合成的苯并咪唑并[1,2-a]吡嗪共轭物,对各种人类癌细胞系表现出抗肿瘤活性。这些衍生物与DNA和牛血清白蛋白显示出强烈的结合相互作用,表明它们在癌症治疗中作为药效团的潜力(Singh, Luxami, & Paul, 2019)

5. 激酶抑制

咪唑并[1,2-a]吡嗪已被开发为CHK1的ATP竞争性抑制剂,其激酶谱显示它们可以抑制其他激酶,包括CHK2和ABL,具有不同的效力。这突显了它们作为一种通用激酶抑制剂骨架的用途(Matthews et al., 2010)

6. 发光性能

该化合物已被用于合成3,7-二氢咪唑并[1,2a]吡嗪-3-酮,这些化合物以其发光性能而闻名。这在生物共轭策略的开发和分子发光研究中具有应用(Adamczyk et al., 2003)

安全和危害

6,8-Dibromoimidazo[1,2-a]pyrazine is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing with plenty of water if it comes into contact with skin or eyes .

作用机制

Target of Action

6,8-Dibromoimidazo[1,2-a]pyrazine is a derivative of imidazopyrazine The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties , which suggests it may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP.

Biochemical Pathways

Given its theophylline-like properties , it may influence pathways involving cyclic AMP, such as the regulation of bronchial smooth muscle tone and cardiac muscle contractility

Result of Action

Given its reported uterine-relaxing, antibronchospastic, and cardiac-stimulating properties , it can be inferred that the compound may induce relaxation of smooth muscle cells in the uterus and bronchi, and stimulate cardiac muscle cells.

属性

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCZZGIPIMJBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567145
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63744-22-9
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63744-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1-L four-neck round bottom flask equipped with a temperature probe, mechanical stirrer and reflux condenser was charged with 2-bromo-1,1-diethoxyethane (68.1 g, 346 mmol) and 48% aqueous hydrogen bromide (11.3 mL, 99.2 mmol), and the reaction mixture was stirred at reflux for 2 h. The resulting mixture was allowed to cool to 40° C. and solid sodium bicarbonate (8.50 g, 101 mmol) was added in small portions until gas evolution was observed to cease. Caution: initial addition of sodium bicarbonate to the warm solution resulted in vigorous gas evolution (foaming). The resulting suspension was filtered into a 1-L four-neck round bottomed flask and the filter cake was washed with ethanol (200 mL). The flask was equipped with a temperature probe, mechanical stirrer and reflux condenser. 3,5-Dibromopyrazin-2-amine (50.0 g, 198 mmol) was added and the reaction mixture was heated at reflux, with vigorous stirring, for 16 h. After this time, the suspension was cooled to 0° C. and filtered. The filter cake was washed with cold ethanol (50 mL), dried under vacuum and added to a 1-L three-neck round bottomed flask equipped with a mechanical stirrer. Water (200 mL) was added and the vigorously stirred suspension was treated portion-wise with solid potassium carbonate (27.4 g, 198 mmol). Caution: gas evolution upon the addition of potassium carbonate observed. After stirring for 30 min, the resulting precipitate was isolated by filtration and the filter cake washed with water (100 mL) followed by ethanol (50 mL). The filter cake was dried at 50° C. to a constant weight, under vacuum to provide 6,8-dibromoimidazo[1,2-a]pyrazine (1) (52.0 g, 94%) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 9.02 (s, 1H), 8.23 (s, 1H), 7.90 (s, 1H).
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 1.00 equivalents (eq.) of 3,5-dibromo-2-aminopyrazine 1 in ethanol is treated with 2.00 eq. of α-bromoaldehyde 2 at room temperature (RT) and heated for 48 hours (hr). The solvent is removed under reduced pressure and the residue is triturated with diethyl ether and filtered to give the HBr salt 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromoaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-amino-3,5-dibrompyrazine (427 g, 1688 mmol) in water (6.4 L)/THF (482 mL), at rt was added bromacetaldehyde-diethylacetal (998 g, 5065 mmol) in one portion. After stirring under reflux for 4 h, the clear orange solution was stirred for an additional 15 h at rt. The suspension was filtered, and the remaining solid was washed with MeOH (2 L) and dried in vaccuo at 60° C. to yield 6,8-dibromo-imidazo[1,2-a]pyrazine as an off-white solid (500 g, 107% with residual MeOH): 1H-NMR (300 MHz, d6-DMSO): δ=9.02 (s, 1H), 8.23 (d, 1H), 7.89 (d, 1H) ppm. UPLC-MS: RT=0.80 min; m/z 277.9 [MH+]; required MW=276.9.
Quantity
427 g
Type
reactant
Reaction Step One
Name
Quantity
482 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Quantity
998 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 5.0 g (30 mmol) of bromoacetaldehyde dimethyl acetal 1.0 ml of concentrated aqueous HBr solution and 4.0 ml of distilled water was brought to reflux for 1 h. After reaction, the mixture was alkalinized and extracted with ether. This organic phase was added to a solution of 1.0 g (4.0 mmol) of 3,5-dibromopyrazin-2-amine in 2 ml of DMF. The ether was removed and the mixture was stirred under a stream of nitrogen for 12 h. After reaction, the DMF was removed and the residue was dissolved in 5 ml of anhydrous ethanol and then it was brought to reflux for 1 h. The alcohol was then removed and the residue was dissolved in water, alkalinized with Na2CO3 and extracted with dichloromethane. After chromatography with alumina column (eluted with ether), 900 mg (yield: 82%) of 6,8-dibromoimidazo[1,2-a]pyrazine was obtained. ESI-MS (M+H+): 278.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 3
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 4
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 5
6,8-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 6
6,8-Dibromoimidazo[1,2-a]pyrazine

Q & A

Q1: What structural insights about 6,8-dibromoimidazo[1,2-a]pyrazine were revealed through the research?

A1: The research primarily focused on utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to analyze 6,8-dibromoimidazo[1,2-a]pyrazine and related compounds []. This technique provided valuable information about the compound's structure, particularly the arrangement of carbon atoms within the molecule. By analyzing the chemical shifts and coupling constants obtained from the 13C NMR data, researchers gained insights into the electronic environment surrounding each carbon atom. This information is crucial for understanding the reactivity of the molecule and predicting its behavior in chemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。